molecular formula C14H16ClNO B8263694 2-Chloro-N-(1,2,3,5,6,7-hexahydro-S-indacen-4-YL)acetamide

2-Chloro-N-(1,2,3,5,6,7-hexahydro-S-indacen-4-YL)acetamide

Cat. No.: B8263694
M. Wt: 249.73 g/mol
InChI Key: XOVZMXUZTHHMRA-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,2,3,5,6,7-hexahydro-S-indacen-4-YL)acetamide is an organic compound with the molecular formula C14H16ClNO It is a chlorinated acetamide derivative, characterized by the presence of a hexahydro-S-indacenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1,2,3,5,6,7-hexahydro-S-indacen-4-YL)acetamide typically involves the reaction of 1,2,3,5,6,7-hexahydro-S-indacene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1,2,3,5,6,7-hexahydro-S-indacen-4-YL)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-N-(1,2,3,5,6,7-hexahydro-S-indacen-4-YL)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,2,3,5,6,7-hexahydro-S-indacen-4-YL)acetamide involves its interaction with specific molecular targets. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)chloroacetamide: Similar structure but with a dimethylphenyl group instead of the hexahydro-S-indacenyl group.

    2-Chloro-N,N-dimethylacetamide: Contains a dimethylamino group instead of the hexahydro-S-indacenyl group.

Uniqueness

2-Chloro-N-(1,2,3,5,6,7-hexahydro-S-indacen-4-YL)acetamide is unique due to its hexahydro-S-indacenyl group, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

2-chloro-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c15-8-13(17)16-14-11-5-1-3-9(11)7-10-4-2-6-12(10)14/h7H,1-6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVZMXUZTHHMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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